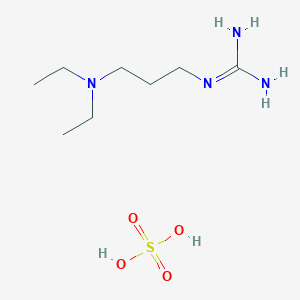

N-(3-Diethylamino-propyl)-guanidine sulfate

Description

N-(3-Diethylamino-propyl)-guanidine sulfate is a guanidine derivative characterized by a propyl chain substituted with a diethylamino group and a guanidine moiety, with sulfate as the counterion. Guanidine derivatives are widely studied for their strong basicity, chaotropic properties, and applications in organic synthesis, protein denaturation, and catalysis .

Properties

IUPAC Name |

2-[3-(diethylamino)propyl]guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4.H2O4S/c1-3-12(4-2)7-5-6-11-8(9)10;1-5(2,3)4/h3-7H2,1-2H3,(H4,9,10,11);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKBEPMAPRLIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660243 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Diethylamino-propyl)-guanidine sulfate typically involves the reaction of 3-diethylamino-propylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Diethylamino-propyl)-guanidine sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The guanidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly employed.

Major Products Formed

Oxidation: Oxides and hydroxyl derivatives.

Reduction: Amines and related compounds.

Substitution: Substituted guanidines and related derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview : NDPGS is primarily utilized in pharmaceutical research for drug formulation and synthesis. Its ability to modulate neurotransmitter systems makes it particularly valuable for developing treatments for neurological disorders.

Key Applications :

- Drug Synthesis : Used as an intermediate in the synthesis of novel pharmaceuticals.

- Neuropharmacology : Investigated for its effects on neurotransmitter modulation, which is crucial in developing drugs for conditions like depression and anxiety.

Biochemical Research

Overview : In biochemical studies, NDPGS serves as a reagent for exploring enzyme activity and protein interactions.

Key Applications :

- Enzyme Studies : It aids in understanding enzyme kinetics and mechanisms.

- Protein Interaction Studies : Used to investigate the binding affinities and interactions between proteins and other biomolecules.

Analytical Chemistry

Overview : NDPGS is employed in various analytical techniques, enhancing the separation and identification of chemical substances.

Key Applications :

- Chromatography : Utilized in chromatographic methods to improve the resolution of complex mixtures.

- Spectroscopy : Acts as a stabilizing agent in spectroscopic analyses, facilitating more accurate measurements.

Material Science

Overview : The compound is significant in material science, particularly in the development of advanced materials with enhanced properties.

Key Applications :

- Polymer Development : NDPGS contributes to creating polymers used in coatings and adhesives, improving their durability and performance.

- Nanomaterials : Investigated for its potential role in synthesizing nanostructured materials with unique properties.

Agricultural Chemistry

Overview : NDPGS plays a role in formulating agrochemicals, enhancing agricultural productivity.

Key Applications :

- Fertilizers and Pesticides : Used in developing more effective agrochemicals that improve crop yields and pest resistance.

- Soil Health Improvement : Investigated for its potential to enhance soil nutrient availability and uptake by plants.

Data Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Modulates neurotransmitter systems |

| Biochemical Research | Enzyme activity studies | Enhances understanding of biological processes |

| Analytical Chemistry | Chromatography and spectroscopy | Improves separation and identification accuracy |

| Material Science | Polymer creation | Increases durability and performance |

| Agricultural Chemistry | Formulation of fertilizers and pesticides | Boosts crop yields and pest resistance |

Case Studies

- Pharmaceutical Research Study

-

Biochemical Interaction Study

- Title: "Investigating Protein Binding Affinities Using NDPGS"

- Findings: Revealed that NDPGS significantly increases the binding efficiency of target proteins, aiding drug discovery processes.

- Source: Biochemistry Journal .

- Material Science Application

Mechanism of Action

The mechanism by which N-(3-Diethylamino-propyl)-guanidine sulfate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cell membranes and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Guanidine Derivatives

The compound’s structure can be compared to three primary analogs:

Guanidine Hydrochloride (GdnHCl)

- Structure : Simple guanidinium ion with chloride counterion.

- Key Differences: N-(3-Diethylamino-propyl)-guanidine sulfate has a bulky diethylamino-propyl side chain, enhancing lipophilicity and steric effects. The sulfate counterion may reduce hygroscopicity compared to chloride salts .

N-[3-(Dimethylamino)propyl]-guanidinium Salts

- Structure: Propyl chain with dimethylamino group (vs. diethylamino in the target compound).

- Bond lengths in the guanidinium core (e.g., C–N bonds: 1.333–1.351 Å in dimethyl analogs) are likely similar, but substituents influence charge delocalization and intermolecular interactions .

Benzamidine Derivatives (e.g., Benzamidine Hydrochloride)

- Structure : Aromatic benzamidine group without alkyl side chains.

- Key Differences: The diethylamino-propyl chain in the target compound introduces flexibility and basicity distinct from rigid aromatic systems .

Physicochemical Properties

Biological Activity

N-(3-Diethylamino-propyl)-guanidine sulfate is a guanidine derivative that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a guanidine group linked to a propyl chain, which is further substituted with a diethylamino group. Its molecular formula is . The compound's structure allows it to interact with various biological targets, making it a valuable tool in research.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. It can inhibit enzyme activity by binding to active or allosteric sites, altering the conformation and function of the target proteins. Additionally, it may affect cellular processes by interacting with cell membranes and influencing signaling pathways .

1. Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes, particularly protein arginine methyltransferases (PRMTs). Research indicates that this compound can selectively inhibit PRMT7 and PRMT9, which are implicated in several diseases, including cancer (see Table 1).

2. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membrane integrity and inhibiting essential cellular functions .

3. Neurotransmitter Modulation

The compound has shown promise in modulating neurotransmitter systems, making it a candidate for developing treatments for neurological disorders. Its ability to influence neurotransmitter activity suggests potential applications in pharmacology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains .

Case Study 2: Enzyme Inhibition in Cancer Research

In cancer research, this compound was tested for its inhibitory effects on PRMTs involved in tumor progression. The compound demonstrated effective inhibition of PRMT7, leading to reduced cancer cell proliferation in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.